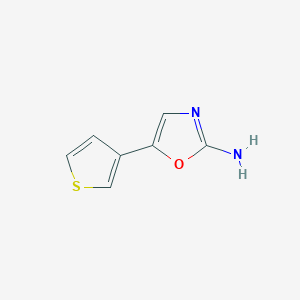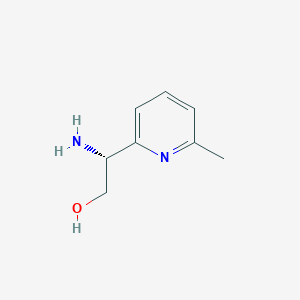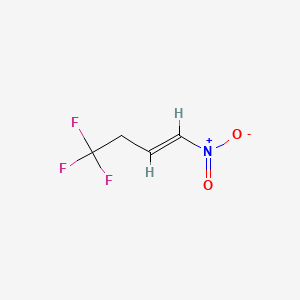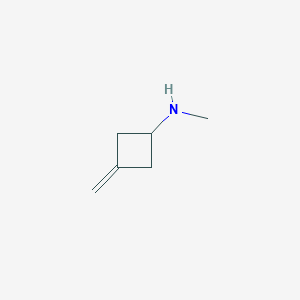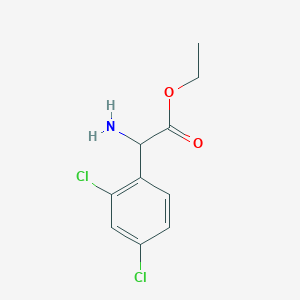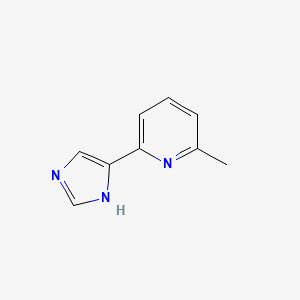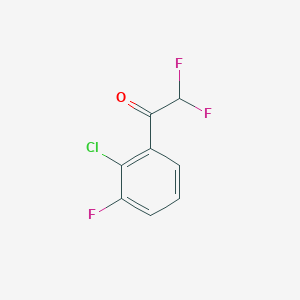
1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone is a chemical compound with the following structural formula:
C8H4ClFO2
This compound belongs to the class of ketones and contains both chlorine and fluorine atoms. It is characterized by its unique combination of halogens and carbonyl functionality.
Métodos De Preparación
Synthetic Routes:
-
Direct Synthesis:
- One common method involves the direct reaction of 2-chloro-3-fluorobenzoyl chloride with difluoromethyl magnesium bromide (CF₂BrMg) or difluoromethyl lithium (CF₂Li).
- The reaction proceeds via nucleophilic addition of the difluoromethyl group to the carbonyl carbon, followed by elimination of the halide ion.
- The resulting product is 1-(2-chloro-3-fluorophenyl)-2,2-difluoroethanone.
-
Indirect Synthesis:
- Another approach is to prepare the corresponding boronic acid derivative (2-chloro-3-fluorophenylboronic acid) and then convert it to the ketone.
- The boronic acid can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods:
- While research laboratories often use the direct synthetic routes, industrial production may involve more efficient and scalable methods.
- Continuous flow processes, catalytic systems, and optimized reaction conditions are employed to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone can participate in several chemical reactions:
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can undergo substitution reactions, such as nucleophilic aromatic substitution.
Oxidation: Oxidation of the ketone group can yield carboxylic acids or other functional groups.
Common reagents and conditions depend on the specific reaction type.
Aplicaciones Científicas De Investigación
1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone finds applications in:
Medicinal Chemistry: Researchers explore its potential as a pharmacophore for drug design.
Agrochemicals: It may serve as a building block for herbicides or fungicides.
Materials Science: Its unique structure could contribute to novel materials.
Mecanismo De Acción
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular processes.
Comparación Con Compuestos Similares
- Similar compounds include other halogenated ketones or fluorinated aromatic derivatives.
- Uniqueness lies in the combination of chlorine, fluorine, and the ketone group.
Remember that this compound’s properties and applications continue to be explored, and further research will enhance our understanding
Propiedades
Fórmula molecular |
C8H4ClF3O |
|---|---|
Peso molecular |
208.56 g/mol |
Nombre IUPAC |
1-(2-chloro-3-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4ClF3O/c9-6-4(7(13)8(11)12)2-1-3-5(6)10/h1-3,8H |
Clave InChI |
WMPNICWIWQRYQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)Cl)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


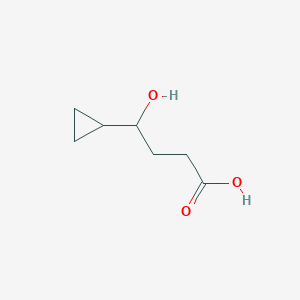
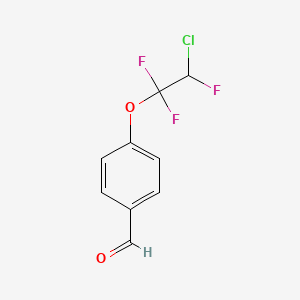


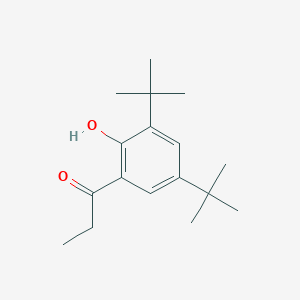
![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)
